Cas no 59-05-2 (Methotrexate)

Methotrexate is a folate analog antimetabolite widely used in chemotherapy and immunosuppressive therapy. It competitively inhibits dihydrofolate reductase (DHFR), disrupting DNA synthesis and cellular replication, particularly in rapidly dividing cells. This mechanism makes it effective in treating malignancies such as leukemia, lymphoma, and solid tumors, as well as autoimmune conditions like rheumatoid arthritis and psoriasis. Methotrexate offers a well-established safety profile when administered under appropriate monitoring, with dosing flexibility for oral, intravenous, or intramuscular delivery. Its efficacy, combined with decades of clinical use and extensive pharmacokinetic data, positions it as a cornerstone therapy in both oncology and rheumatology. Careful management of potential side effects, including myelosuppression and hepatotoxicity, is essential.
Methotrexate structure
Methotrexate structure
Product name:Methotrexate
CAS No:59-05-2
MF:C20H22N8O5
MW:454.4393
MDL:MFCD00064370
CID:33718
PubChem ID:329750410

Methotrexate Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid
    • METHYLAMINOPTERIN
    • METHYLAMINOPTERINE
    • ANTIFOLAN
    • L-(+)-AMETHOPTERIN
    • (+)-AMETHOPTERIN
    • AMETHOPTERIN
    • 4-AMINO-N 10-METHYLPTEROYL-L-GLUTAMIC ACID
    • 4-AMINO-1
    • METHYLPTEROYLGLUTAMIC ACId
    • (+)-4-AMINO-10-METHYLFOLIC ACID
    • 4-AMINO-10-METHYLFOLIC ACID
    • n-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-l-glutamic acid
    • N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMIC ACID
    • MTX
    • methylpteroylglutamate
    • 4-Amino-4-deoxy-N(sup10)methylpteroylglutamic acid
    • (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)-(methyl)amino)benzamido)pentanedioic acid
    • Methotrexate
    • Methotrexate Heptaglutamate
    • Methotrexate hydrate
    • Methotrexate solution
    • 4-amino-4-deoxy-10-methylpteroyl-L-glutamic acid
    • Hdmtx
    • L-A-methopterin
    • Mexate
    • 4-Amino-N10-methylpteroyl-L-glutamic acid
    • Rheumatrex
    • Abitrexate
    • Metatrexan
    • Trexall
    • Methylaminopterinum
    • Methotrexatum
    • Metotrexato
    • Methotrexat
    • Amethopterine
    • Maxtrex
    • Rasuvo
    • L-Amethopterin
    • A-Methopterin
    • A-Methpterin
    • Amethopterin L-
    • Folex-Pfs
    • Methotrexat-Ebewe
    • N-Bismethylpteroylglutamic acid
    • Methotrexate, L-
    • Folex
    • Methoxtrexate
    • Emtexate
    • Metotressato [DCIT]
    • Methotextrat
    • CL14377
    • WR19039
    • MDL: MFCD00064370
    • Inchi: 1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1
    • InChI Key: FBOZXECLQNJBKD-ZDUSSCGKSA-N
    • SMILES: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C(C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])C1=C([H])N=C2C(C(N([H])[H])=NC(N([H])[H])=N2)=N1)=O)=O
    • BRN: 70669

Computed Properties

  • Exact Mass: 454.17100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -1.8
  • Tautomer Count: 24
  • Topological Polar Surface Area: 211

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.4080 (rough estimate)
  • Melting Point: 195 ºC
  • Boiling Point: 561.26°C (rough estimate)
  • Flash Point: 11°C(51.8°F)(lit.)
  • Refractive Index: 1.6910 (estimate)
  • Solubility: H2O: insoluble
  • Water Partition Coefficient: Insoluble< 0.1 g/100 ml at 19 º C
  • Stability/Shelf Life: Stable, but light sensitive and hygroscopic. Incompatible with strong acids, strong oxidizing agents. Store at -15C or below.
  • PSA: 210.54000
  • LogP: 1.82170
  • Merck: 14,5985
  • Specific Rotation: +19° ~ +24° (c=1, 14 g/l Na2CO3)
  • Sensitiveness: Light Sensitive & Hygroscopic
  • Solubility: It is easily soluble in dilute alkali, acid or alkali metal carbonate solution, slightly soluble in dilute hydrochloric acid, and almost insoluble in water, ethanol, chloroform and ether.

Methotrexate Security Information

Methotrexate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methotrexate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A103612-10g
(S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid
59-05-2 99% (contain ~10%water)
10g
$86.0 2025-02-19
TRC
M260675-1g
Methotrexate
59-05-2
1g
$ 167.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M64330-1g
Methotrexate
59-05-2
1g
¥68.0 2021-09-08
Apollo Scientific
BIM0130-1g
Methotrexate
59-05-2
1g
£15.00 2025-02-19
Axon Medchem
3319-50 mg
Methotrexate
59-05-2 99%
50mg
€60.00 2023-07-10
Key Organics Ltd
KS-5093-10MG
Methotrexate
59-05-2 >97%
10mg
£51.00 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813626-25g
Methotrexate
59-05-2 99%
25g
¥1,342.00 2022-09-01
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18026-5g
MTX
59-05-2 ACS,98%
5g
¥185.00 2022-01-07
TRC
M260675-50mg
Methotrexate
59-05-2
50mg
$ 69.00 2023-09-07
S e l l e c k ZHONG GUO
S1210-100mg
Methotrexate
59-05-2 99.79%
100mg
¥974.61 2023-09-16

Methotrexate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:59-05-2)Methotrexate
Order Number:A1204238
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price ($):324.0
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:59-05-2)Methotrexate
Order Number:CRN0311
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
Price ($):
atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:59-05-2)Methotrexate
Order Number:CL1331
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:19
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:59-05-2)Methotrexate
Order Number:LE773
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
Price ($):discuss personally

Additional information on Methotrexate

Methotrexate (CAS No. 59-05-2): A Comprehensive Overview of Its Applications and Recent Research Findings

Methotrexate, chemically identified by the CAS number 59-05-2, is a well-established pharmaceutical compound with a rich history in the treatment of various medical conditions. This introduction delves into the compound's chemical properties, therapeutic applications, and the latest research developments that have further expanded its utility in modern medicine.

The molecular structure of Methotrexate is characterized by its pyrimidine core, which is a key feature contributing to its biological activity. As a potent antimetabolite, it functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor essential for DNA and RNA production. This mechanism of action makes Methotrexate particularly effective in treating conditions driven by rapid cell division.

In oncology, Methotrexate has been a cornerstone in the management of various cancers, including leukemia, lymphoma, and solid tumors. Its ability to disrupt DNA synthesis in rapidly dividing cancer cells has made it a first-line treatment in certain protocols. Recent studies have highlighted its role in combination therapies, where it is used alongside other chemotherapeutic agents to enhance overall efficacy.

Beyond oncology, Methotrexate has found significant applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. By modulating immune responses, it helps reduce inflammation and alleviate symptoms associated with these conditions. The compound's long-term use has also been associated with improved patient outcomes, making it a preferred choice for many clinicians.

Recent research has focused on optimizing Methotrexate formulations to improve bioavailability and reduce side effects. Innovations in drug delivery systems, such as methotrexate-loaded nanoparticles, have shown promise in targeted therapy, allowing for more precise dosing and minimized systemic exposure. These advancements are particularly relevant in pediatric patients and elderly populations where traditional oral formulations may pose challenges.

The pharmacokinetics of Methotrexate have been extensively studied to better understand its absorption, distribution, metabolism, and excretion (ADME) profile. Genetic variations in drug-metabolizing enzymes have been identified as significant factors influencing Methotrexate's efficacy and toxicity. Personalized medicine approaches are being explored to tailor dosing regimens based on individual patient profiles, thereby enhancing therapeutic outcomes.

One of the most significant recent findings involves the role of Methotrexate in preventing allograft rejection in organ transplantation. Studies have demonstrated that low-dose Methotrexate can effectively suppress immune responses without compromising overall immune function necessary for fighting infections. This application has opened new avenues for improving transplant survival rates.

The compound's potential in neurology is another area of active investigation. Emerging evidence suggests that Methotrexate may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as multiple sclerosis and Alzheimer's disease. While more research is needed to fully validate these findings, they hold promise for future therapeutic strategies.

Safety considerations remain a critical aspect of Methotrexate therapy. Common side effects include gastrointestinal disturbances and bone marrow suppression, but with appropriate monitoring and supportive care, these can be managed effectively. The development of novel biomarkers to predict toxicity is an ongoing area of research aimed at ensuring safer use of this valuable compound.

Future directions in Methotrexate research include exploring its potential in cancer immunotherapy and combination treatments with immun checkpoint inhibitors. Preliminary data suggest that Methotrexate may enhance the efficacy of these novel immunotherapies by priming tumor-specific immune responses. Such findings could revolutionize the treatment landscape for certain types of cancer.

In conclusion, Methotrexate (CAS No. 59-05-2) remains a vital therapeutic agent with diverse applications across multiple medical disciplines. Its well-characterized mechanism of action, combined with ongoing research into novel formulations and applications, ensures its continued relevance in modern healthcare. As scientific understanding advances, Methotrexate is poised to play an even greater role in improving patient outcomes worldwide.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:59-05-2)Methotrexate
LE12436
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:59-05-2)甲氨蝶呤
LE26799602
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry